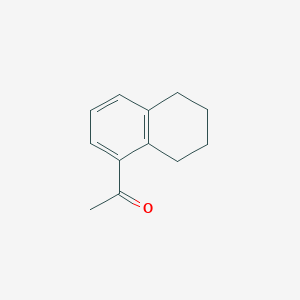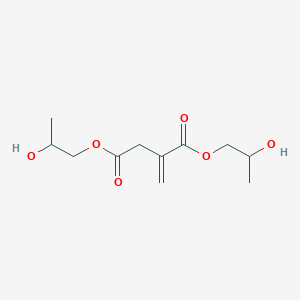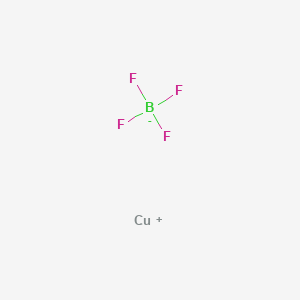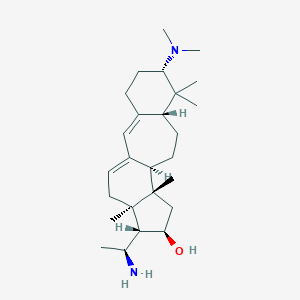
Buxaminol E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buxaminol E is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the xanthone family and is synthesized from the roots of the plant Buxus microphylla.
Scientific Research Applications
Pharmacological Properties and Cholinergic System Interaction
Buxaminol E, a steroidal alkaloid isolated from Buxus sempervirens, exhibits significant pharmacological properties, particularly in relation to the cholinergic nervous system. Research indicates that Buxaminol E can induce hypotension through its interaction with muscarinic receptors and by inhibiting acetylcholinesterase activity, suggesting both central and peripheral activations (Kvaltínová et al., 1991).
Central Cholinergic Action
Further studies highlight Buxaminol E's central cholinergic actions. In conscious cats, intravenous administration of Buxaminol E resulted in various physiological responses such as hypothermia, tachypnea, and altered sensitivity to pain, suggesting a central cholinergic mechanism of action (Lukovic̆ & Machova, 1990).
Inhibition of Acetylcholinesterase Activity
Buxaminol E, along with other alkaloids from Buxus natalensis, has been identified to exhibit strong to moderate acetylcholinesterase (AChE) inhibitory activity. This property is crucial for its potential use in treating diseases where AChE inhibition is beneficial, such as Alzheimer's disease (Matochko et al., 2010).
Structural and Chemical Characterization
Detailed chemical studies have characterized the structure of Buxaminol E, contributing to a better understanding of its pharmacological properties. Such studies are fundamental for further research and potential therapeutic applications (Stauffacher, 1964).
Antiprotozoal and Antibacterial Potential
Research has also indicated the potential antiprotozoal and antibacterial properties of compounds related to Buxaminol E. These findings open up possibilities for its application in treating infectious diseases (Althaus et al., 2014).
Enzyme Inhibitory and Anti-fungal Activities
Compounds structurally related to Buxaminol E have been studied for their enzyme inhibitory and anti-fungal activities. This broadens the scope of Buxaminol E's potential therapeutic applications (Ata et al., 2010).
properties
CAS RN |
14155-76-1 |
|---|---|
Product Name |
Buxaminol E |
Molecular Formula |
C26H44N2O |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(6S,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-aminoethyl]-6-(dimethylamino)-7,7,12,16-tetramethyltetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-14-ol |
InChI |
InChI=1S/C26H44N2O/c1-16(27)23-21(29)15-26(5)20-10-9-19-17(14-18(20)12-13-25(23,26)4)8-11-22(28(6)7)24(19,2)3/h12,14,16,19-23,29H,8-11,13,15,27H2,1-7H3/t16-,19+,20+,21+,22-,23-,25+,26-/m0/s1 |
InChI Key |
AJPLABZESIJHMG-OTKPAKDNSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4C(=C3)CC[C@@H](C4(C)C)N(C)C)C)C)O)N |
SMILES |
CC(C1C(CC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)O)N |
Canonical SMILES |
CC(C1C(CC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)O)N |
synonyms |
buxaminol E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




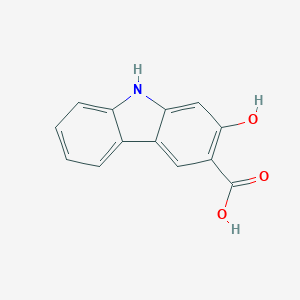
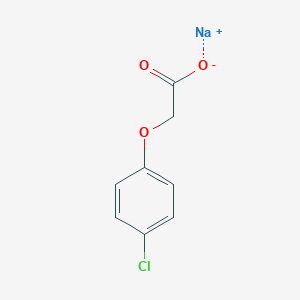
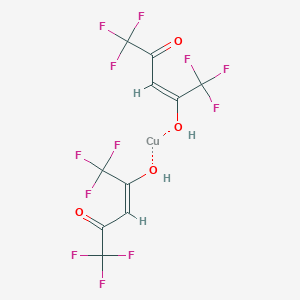
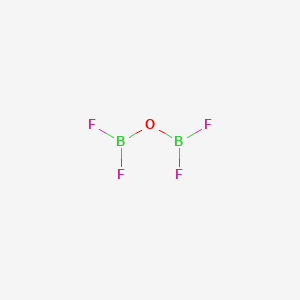
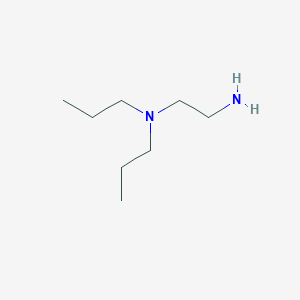


![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)

